Methyl 3-bromo-2-methoxy-6-methylbenzoate
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Overview
Description
Methyl 3-bromo-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-methoxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-6-methylbenzoic acid, followed by esterification. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
The esterification step involves reacting the brominated benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-2-methoxy-6-methylbenzoic acid.
Reduction: Formation of 3-bromo-2-methoxy-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-2-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methoxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 6-bromo-3-methoxy-2-methylbenzoate: Isomer with different substitution pattern on the benzene ring.
Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
Methyl 3-bromo-2-methoxy-6-methylbenzoate is unique due to the specific arrangement of functional groups on the benzene ring. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its methoxy and methyl groups contribute to its stability and solubility, influencing its applications in various fields .
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-5-7(11)9(13-2)8(6)10(12)14-3/h4-5H,1-3H3 |
InChI Key |
HNMQQIMWWGBESW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)C(=O)OC |
Origin of Product |
United States |
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